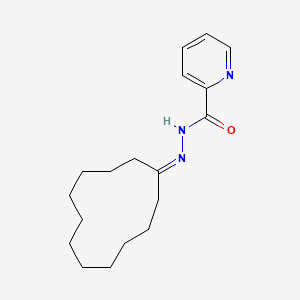![molecular formula C21H13N5O6S2 B11542222 2-hydroxy-N'-[(Z)-{3-nitro-4-[(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]phenyl}methylidene]benzohydrazide](/img/structure/B11542222.png)
2-hydroxy-N'-[(Z)-{3-nitro-4-[(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]phenyl}methylidene]benzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-hydroxy-N’-[(Z)-{3-nitro-4-[(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]phenyl}methylidene]benzohydrazide is a complex organic compound that features a benzothiazole moiety, which is known for its diverse biological activities. This compound is characterized by the presence of nitro groups, a benzothiazole ring, and a hydrazide linkage, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydroxy-N’-[(Z)-{3-nitro-4-[(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]phenyl}methylidene]benzohydrazide typically involves the condensation of 2-hydroxybenzohydrazide with an appropriate aldehyde or ketone derivative of benzothiazole. The reaction is often carried out in the presence of an acid catalyst under reflux conditions to facilitate the formation of the hydrazone linkage .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also explored to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-hydroxy-N’-[(Z)-{3-nitro-4-[(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]phenyl}methylidene]benzohydrazide undergoes various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amines under appropriate conditions.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The benzothiazole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often involve reagents like halogens and nitrating agents.
Major Products Formed
The major products formed from these reactions include various substituted benzothiazoles, amines, and other derivatives depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-hydroxy-N’-[(Z)-{3-nitro-4-[(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]phenyl}methylidene]benzohydrazide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly in targeting specific enzymes and receptors.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 2-hydroxy-N’-[(Z)-{3-nitro-4-[(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]phenyl}methylidene]benzohydrazide involves its interaction with specific molecular targets, such as enzymes and receptors. The nitro groups and benzothiazole ring play crucial roles in binding to these targets, leading to inhibition or activation of various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-hydroxybenzothiazole
- 2-aminobenzothiazole
- 2-mercaptobenzothiazole
Uniqueness
Compared to similar compounds, 2-hydroxy-N’-[(Z)-{3-nitro-4-[(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]phenyl}methylidene]benzohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity
Properties
Molecular Formula |
C21H13N5O6S2 |
|---|---|
Molecular Weight |
495.5 g/mol |
IUPAC Name |
2-hydroxy-N-[(Z)-[3-nitro-4-[(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]phenyl]methylideneamino]benzamide |
InChI |
InChI=1S/C21H13N5O6S2/c27-17-4-2-1-3-14(17)20(28)24-22-11-12-5-8-18(16(9-12)26(31)32)33-21-23-15-7-6-13(25(29)30)10-19(15)34-21/h1-11,27H,(H,24,28)/b22-11- |
InChI Key |
RPXZBSGQROYQLF-JJFYIABZSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)C(=O)N/N=C\C2=CC(=C(C=C2)SC3=NC4=C(S3)C=C(C=C4)[N+](=O)[O-])[N+](=O)[O-])O |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NN=CC2=CC(=C(C=C2)SC3=NC4=C(S3)C=C(C=C4)[N+](=O)[O-])[N+](=O)[O-])O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(E)-({2-[(4-bromobenzyl)sulfanyl]-1,3-benzothiazol-6-yl}imino)methyl]-4,6-diiodophenol](/img/structure/B11542142.png)
![N-[3-cyano-4,5-bis(4-methoxyphenyl)furan-2-yl]-2,2,2-trifluoroacetamide](/img/structure/B11542146.png)
![4-Chloro-2-[(E)-[(2,4-dichlorophenyl)imino]methyl]-3,5-dimethyl-6-nitrophenol](/img/structure/B11542149.png)
![3-[(E)-({2-[(3-Methylphenyl)amino]acetamido}imino)methyl]phenyl 3-bromobenzoate](/img/structure/B11542166.png)
![5,5'-oxybis[2-(1,3-benzothiazol-2-yl)-1H-isoindole-1,3(2H)-dione]](/img/structure/B11542169.png)

![3-Methyl-9H-indeno[2,1-c]pyridin-9-one](/img/structure/B11542178.png)
![4-(4-Fluorophenyl)-2-[(3-methoxybenzyl)sulfanyl]-6-phenylpyridine-3-carbonitrile](/img/structure/B11542189.png)

![N'-[(Z)-(3,4-dimethoxyphenyl)methylidene]-4-(4-methoxy-3-methylphenyl)butanehydrazide](/img/structure/B11542204.png)
![2-methoxy-4-[(E)-{2-[(2-methylphenoxy)acetyl]hydrazinylidene}methyl]phenyl 4-nitrobenzoate](/img/structure/B11542205.png)
![2-{[2-(3,4-Dimethoxyphenyl)-2-oxoethyl]sulfanyl}-4-(4-fluorophenyl)-6-phenylpyridine-3-carbonitrile](/img/structure/B11542206.png)
![5-(3,4-dimethoxyphenyl)-3-hydroxy-1-methyl-4-[(4-methylphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11542210.png)
![2,4-dibromo-6-{(E)-[2-(naphthalen-1-ylacetyl)hydrazinylidene]methyl}phenyl 3-fluorobenzoate](/img/structure/B11542211.png)
